(1-Bromo-3-phenylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-3-phenylpropyl)benzene: is an organic compound with the molecular formula C15H15Br . It is also known by other names such as (3-Bromopropyl)benzene and 3-Phenylpropyl bromide . This compound is characterized by a benzene ring substituted with a bromine atom and a phenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzyl Alcohol: One common method involves the bromination of benzyl alcohol.
From Benzyl Chloride: Another method involves the substitution reaction of benzyl chloride with sodium bromide in the presence of a phase-transfer catalyst.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (1-Bromo-3-phenylpropyl)benzene undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1-Bromo-3-phenylpropyl)benzene primarily involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This property is exploited in various chemical reactions and industrial applications.
Comparison with Similar Compounds
- (3-Bromopropyl)benzene
- 3-Phenylpropyl bromide
- Hydrocinnamyl bromide
Uniqueness: (1-Bromo-3-phenylpropyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzene derivatives . Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C15H15Br |
---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
(1-bromo-3-phenylpropyl)benzene |
InChI |
InChI=1S/C15H15Br/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI Key |
KXXKAPVCOQGZGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.